molecular formula C11H12N2OS B15253151 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one

Cat. No.: B15253151
M. Wt: 220.29 g/mol
InChI Key: KRHXUXKDJWHPAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one typically involves the reaction of 1H-1,3-benzodiazole-2-thiol with 2-butanone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,3-Benzodiazol-2-ylsulfanyl)butan-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H12N2OS/c1-7(14)8(2)15-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,1-2H3,(H,12,13)

InChI Key

KRHXUXKDJWHPAL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=NC2=CC=CC=C2N1

Origin of Product

United States

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